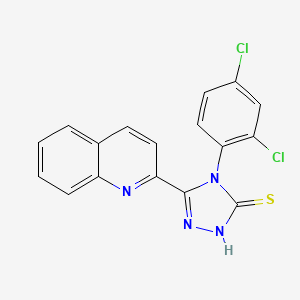
4-(2,4-dichlorophenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Quinoline Group: The quinoline moiety can be introduced via nucleophilic substitution reactions.
Attachment of the Dichlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the quinoline moiety, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various in vitro and in vivo assays.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its triazole and quinoline moieties are known to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may find applications as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE would depend on its specific biological activity. Generally, triazole derivatives are known to inhibit enzymes by binding to their active sites. The quinoline group may interact with DNA or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZOLE: Lacks the quinoline group but shares the triazole and dichlorophenyl moieties.
5-(2-QUINOLYL)-1,2,4-TRIAZOLE: Contains the quinoline and triazole groups but lacks the dichlorophenyl moiety.
Uniqueness
The presence of both the dichlorophenyl and quinoline groups in 4-(2,4-DICHLOROPHENYL)-5-(2-QUINOLYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE makes it unique compared to other triazole derivatives. This combination of functional groups may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H10Cl2N4S |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H10Cl2N4S/c18-11-6-8-15(12(19)9-11)23-16(21-22-17(23)24)14-7-5-10-3-1-2-4-13(10)20-14/h1-9H,(H,22,24) |
InChI Key |
SYEZDFKKHKXJLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















